Dioxadrol

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le dexoxadrol peut être synthétisé par une réaction de Diels-Alder hétéro impliquant une imine dérivée de dioxolane et le diène de Danishefsky . La synthèse implique également le remplacement de groupes protecteurs et la formation de diastéréoisomères .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du dexoxadrol ne soient pas bien documentées, la synthèse suit généralement les procédures de laboratoire avec des modifications de mise à l’échelle pour tenir compte de quantités plus importantes. Le processus implique un contrôle minutieux des conditions de réaction pour assurer un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le dexoxadrol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction d’atomes d’oxygène dans la molécule.

Réduction : Élimination d’atomes d’oxygène ou ajout d’atomes d’hydrogène.

Substitution : Remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification du dexoxadrol comprennent :

Diène de Danishefsky : Utilisé dans la réaction de Diels-Alder hétéro.

Groupes protecteurs : Tels que les groupes p-méthoxybenzyle et Cbz, utilisés pour protéger les groupes fonctionnels pendant la synthèse.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues du dexoxadrol avec des modifications en position 4 du cycle pipéridine . Ces analogues sont évalués pour leur affinité pour le récepteur NMDA et leur activité pharmacologique .

Applications de recherche scientifique

Le dexoxadrol et ses analogues ont été largement étudiés pour leur potentiel d’antagonistes du récepteur NMDA . Ces composés ont des applications dans divers domaines, notamment :

Chimie : Utilisé comme composé modèle pour l’étude des interactions avec le récepteur NMDA.

Biologie : Étudié pour ses effets sur les voies neuronales et les systèmes de neurotransmetteurs.

Applications De Recherche Scientifique

Dexoxadrol and its analogues have been extensively studied for their potential as NMDA receptor antagonists . These compounds have applications in various fields, including:

Chemistry: Used as a model compound for studying NMDA receptor interactions.

Biology: Investigated for their effects on neural pathways and neurotransmitter systems.

Mécanisme D'action

Le dexoxadrol exerce ses effets en se liant au complexe ionophore du récepteur NMDA, bloquant le flux d’ions calcium à travers le canal du récepteur . Cette inhibition de l’activité du récepteur NMDA conduit à des effets anesthésiques dissociatifs et à des altérations des voies de signalisation neuronale . Les cibles moléculaires impliquées comprennent le récepteur NMDA et les canaux ioniques associés .

Comparaison Avec Des Composés Similaires

Le dexoxadrol est similaire à d’autres antagonistes du récepteur NMDA, tels que :

Étoxadrol : Un autre anesthésique dissociatif avec des propriétés pharmacologiques similaires.

Memantine : Utilisé dans le traitement de la maladie d’Alzheimer, avec un profil d’effets secondaires plus favorable.

Kétamine : Un anesthésique et un antidépresseur bien connu avec une activité antagoniste du récepteur NMDA.

Le dexoxadrol est unique en ce qui concerne ses caractéristiques structurales spécifiques, telles que le cycle dioxolane et le cycle pipéridine avec divers substituants . Ces éléments structurels contribuent à sa forte affinité pour le récepteur NMDA et à ses effets pharmacologiques distincts .

Activité Biologique

Dioxadrol, a compound structurally related to phencyclidine and ketamine, is recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is chemically classified as an arylcyclohexylamine. Its structure allows it to interact with the NMDA receptor, which is critical in mediating excitatory neurotransmission in the central nervous system. This compound exhibits similar pharmacological properties to other NMDA antagonists, such as etoxadrol and dexoxadrol, producing dissociative anesthetic effects characterized by analgesia and altered sensory perception .

NMDA Receptor Antagonism

This compound's primary mechanism involves blocking the NMDA receptor ion channel. This action leads to a range of neuropharmacological effects:

- Analgesic Effects : this compound has been shown to produce significant analgesia in animal models, which may be beneficial for pain management .

- Psychotomimetic Effects : Similar to phencyclidine, this compound can induce psychotomimetic effects, including altered perception and mood changes, which have implications for understanding schizophrenia and other psychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound and its analogs:

| Compound | NMDA Antagonism | Analgesic Activity | Psychotomimetic Effects |

|---|---|---|---|

| This compound | Yes | Significant | Moderate |

| Dexoxadrol | Yes | Significant | High |

| Etoxadrol | Yes | Moderate | Moderate |

| Phencyclidine | Yes | High | High |

Clinical Studies

- Analgesic Efficacy : A study demonstrated that dexoxadrol, a stereoisomer of this compound, significantly increased pain thresholds in animal models. This suggests that this compound may also possess similar analgesic properties when tested in clinical settings .

- Psychotropic Effects : Research indicates that this compound produces dose-dependent psychotropic effects in human subjects, akin to those observed with ketamine. These findings highlight its potential use in treating conditions like depression and PTSD .

Synthesis and Structural Variations

Recent studies have focused on synthesizing fluorinated analogs of this compound to enhance its NMDA receptor affinity. These modifications aim to improve the therapeutic index while minimizing side effects associated with traditional NMDA antagonists .

Future Directions in Research

The ongoing exploration of this compound's biological activity emphasizes the need for further research into its therapeutic applications. Potential areas of investigation include:

- Development of Novel Therapeutics : Leveraging this compound's NMDA antagonistic properties could lead to new treatments for chronic pain and mood disorders.

- Understanding Mechanisms : Detailed studies on how this compound alters neurotransmitter systems may provide insights into its effects on cognition and perception.

Propriétés

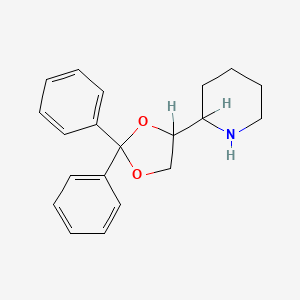

IUPAC Name |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKAMARNFGKMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863446 | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. | |

| Details | PMID:3253423, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1190716, Bartschat DK, Blaustein MP; J Physiol 403: 341-53 (1988) | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6495-46-1, 4741-41-7 | |

| Record name | Dioxadrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6495-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxadrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006495461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D70V7R51N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.